molecular formula C11H16O B14272244 3-Cyclohexylcyclopent-2-en-1-one CAS No. 126457-89-4

3-Cyclohexylcyclopent-2-en-1-one

Cat. No.: B14272244
CAS No.: 126457-89-4
M. Wt: 164.24 g/mol
InChI Key: WOCFAKIJCFEVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexylcyclopent-2-en-1-one: is an organic compound that features a cyclohexyl group attached to a cyclopentenone ring This compound is of interest due to its unique structure, which combines the properties of both cyclohexane and cyclopentenone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclopentenone. This reaction typically requires an inert atmosphere and is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water and the product is extracted and purified.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group or the cyclopentenone ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are used under various conditions.

Major Products:

    Oxidation: Formation of cyclohexylcyclopent-2-en-1-one ketones or carboxylic acids.

    Reduction: Formation of cyclohexylcyclopent-2-en-1-ol or cyclohexylcyclopentane.

    Substitution: Formation of substituted cyclohexylcyclopent-2-en-1-one derivatives.

Scientific Research Applications

3-Cyclohexylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, participating in various addition reactions. It can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclopent-2-en-1-one: Lacks the cyclohexyl group, making it less sterically hindered.

    Cyclohexylcyclopentane: Saturated analog without the enone functionality.

    Cyclohexylcyclohexanone: Contains a cyclohexanone ring instead of a cyclopentenone ring.

Uniqueness: 3-Cyclohexylcyclopent-2-en-1-one is unique due to the presence of both a cyclohexyl group and a cyclopentenone ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both functionalities are required.

Properties

CAS No.

126457-89-4

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-cyclohexylcyclopent-2-en-1-one

InChI

InChI=1S/C11H16O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h8-9H,1-7H2

InChI Key

WOCFAKIJCFEVNG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.